molecular formula C24H26N2O5S2 B2502776 Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397289-54-2

Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2502776
CAS No.: 397289-54-2
M. Wt: 486.6
InChI Key: ZQRGMDRRCFHKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H26N2O5S2 and its molecular weight is 486.6. The purity is usually 95%.
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Biological Activity

Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The compound features a complex structure comprising a benzo[b]thiophene core, a piperidine moiety, and a carboxylate group. Its molecular formula is C21H25N2O4SC_{21}H_{25}N_2O_4S, with a molecular weight of approximately 421.56 g/mol. The presence of the sulfonamide group is significant for its biological interactions.

Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit a range of biological activities. The mechanism by which this compound exerts its effects includes:

  • Inhibition of Cancer Cell Proliferation : The compound has shown potential as an apoptosis-inducing agent in cancer cells, particularly breast cancer cell lines (MCF-7). Studies have reported IC50 values ranging from 23.2 to 49.9 µM for various analogs .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against Gram-positive bacteria and fungi, suggesting that this derivative may also possess such activities .

Antitumor Activity

The antitumor efficacy was evaluated using various assays, including cell viability assays and flow cytometry for cell cycle analysis. The results indicated significant cytotoxic effects on cancer cells:

CompoundIC50 (µM)Mechanism
This compound23.2 - 49.9Induction of apoptosis, G2/M phase arrest
Control (e.g., Doxorubicin)VariesStandard chemotherapeutic agent

Case Studies

  • Study on Breast Cancer Cells : In vitro studies demonstrated that the compound induced apoptosis in MCF-7 cells through caspase activation pathways. Flow cytometry revealed increased G2/M phase arrest, indicating disruption of the cell cycle .
  • Antimicrobial Evaluation : Similar benzo[b]thiophene derivatives were tested for antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus, suggesting potential for developing new antimicrobial agents .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics consistent with Lipinski's rule of five, suggesting good oral bioavailability. However, further toxicological assessments are necessary to evaluate safety profiles.

Properties

IUPAC Name

methyl 3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-15-12-16(2)14-26(13-15)33(29,30)18-10-8-17(9-11-18)23(27)25-21-19-6-4-5-7-20(19)32-22(21)24(28)31-3/h4-11,15-16H,12-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRGMDRRCFHKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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